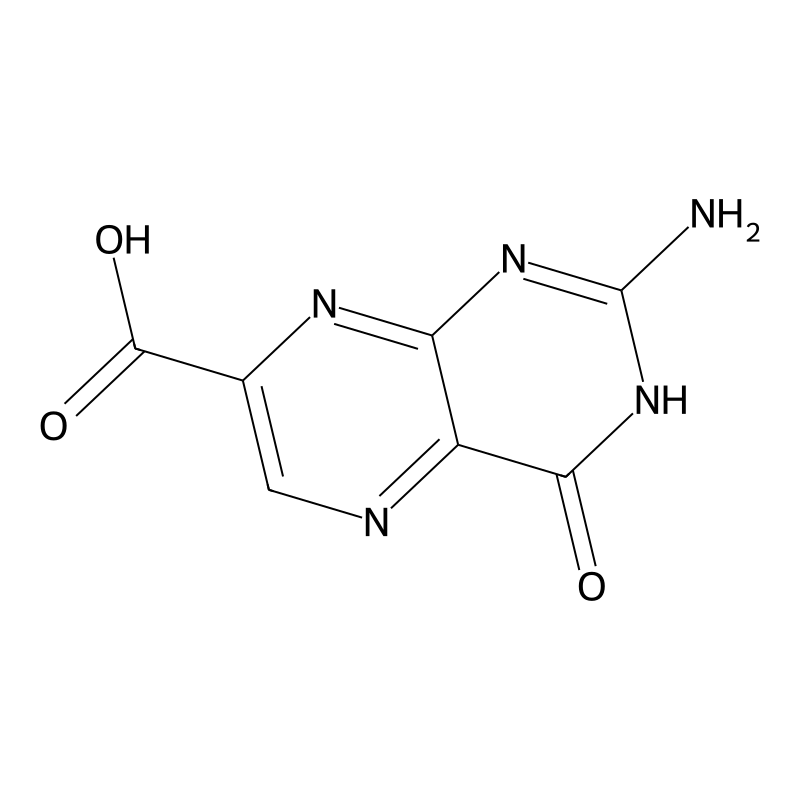

pterin-7-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pterin-7-carboxylic acid is a nitrogen heterocyclic compound belonging to the pterin family, characterized by a bicyclic structure that includes a pyrimidine and a pteridine ring. Its molecular formula is C₇H₅N₅O₃, and it features a carboxylic acid group at the 7-position of the pterin ring. This compound is notable for its role as a precursor in the biosynthesis of various biologically active molecules, including folates and neurotransmitters. The unique positioning of the carboxyl group influences its chemical reactivity and biological function, distinguishing it from other pterins.

- Oxidation: The compound can be oxidized to form corresponding pterin derivatives, such as 7-carboxypterin, through processes involving permanganate or other oxidizing agents .

- Acylation: Via the Minisci reaction, pterin-7-carboxylic acid can undergo regioselective acylation at the 7-position when treated with acyl radicals, leading to diverse pterin derivatives .

- Esterification: The carboxylic acid group allows for Fischer esterification, which can be utilized to form esters with alcohols under acidic conditions .

Pterin-7-carboxylic acid exhibits significant biological activity, particularly in relation to its role as an inhibitor of certain enzymes. For instance, it has been identified as a potent inhibitor of ricin A chain, demonstrating an IC₅₀ value of approximately 230 μM in biochemical assays . This inhibition is attributed to its ability to bind effectively within the active site of the enzyme, showcasing its potential as a therapeutic agent in combating ricin toxicity.

Additionally, pterins are known to function as cofactors in various enzymatic reactions, particularly those involved in amino acid metabolism and neurotransmitter synthesis. The unique structural features of pterin-7-carboxylic acid contribute to its specificity and efficacy in these biological roles.

Several synthetic pathways have been developed for the preparation of pterin-7-carboxylic acid:

- Minisci Reaction: This method utilizes acyl radicals generated from acyl sources that react with simple pterins to yield 7-substituted derivatives. This route is favored due to its regioselectivity and efficiency .

- Oxidative Pathways: Starting from 7-methylpterin, oxidative processes involving permanganate can convert it into 7-carboxypterin, which can then be hydrolyzed or further modified to yield pterin-7-carboxylic acid .

- Fischer Esterification: The carboxylic acid can be synthesized through esterification reactions involving alcohols under acidic conditions, allowing for versatile modifications of the compound .

Pterin-7-carboxylic acid finds applications primarily in medicinal chemistry and biochemistry:

- Drug Development: Its ability to inhibit specific enzymes makes it a candidate for drug development against ricin poisoning and potentially other diseases involving similar enzymatic pathways.

- Biochemical Research: As a cofactor in enzymatic reactions, it serves as a valuable tool in studies related to metabolism and enzymology.

Research has demonstrated that pterin-7-carboxylic acid interacts with various proteins and enzymes through hydrogen bonding and hydrophobic interactions. Studies utilizing differential scanning fluorimetry have shown that binding of this compound to ricin A chain increases thermal stability, indicating strong interaction within the active site . Additionally, X-ray crystallography has provided insights into the precise nature of these interactions at the molecular level.

Pterin-7-carboxylic acid shares structural similarities with several other compounds within the pterin family. Here are some notable comparisons:

The uniqueness of pterin-7-carboxylic acid lies in its specific inhibitory activity against ricin A chain and its distinct chemical reactivity due to the positioning of the carboxyl group at the 7-position. This positioning not only affects its biological interactions but also enhances its potential utility in drug design compared to other similar compounds.

The discovery of pterin-7-carboxylic acid is intertwined with studies on hyperphenylalaninemia, a metabolic disorder linked to defects in tetrahydrobiopterin (BH₄) recycling enzymes. In 1991, researchers identified 7-biopterin in the urine of patients with this condition and demonstrated its conversion to pterin-7-carboxylic acid via permanganate oxidation. This marked the first isolation of the compound in a biological context.

Nomenclature

- IUPAC Name: 2-amino-4-oxo-3H-pteridine-7-carboxylic acid.

- Alternative Names: 7-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo-; 7-carboxypterin.

- CAS Registry Number: 31010-60-3.

The numbering of the pteridine ring follows IUPAC conventions, with the carboxylic acid group at position 7 distinguishing it from pterin-6-carboxylic acid (CAS 948-60-7).

Structural Classification Within the Pterin Family

Pterin-7-carboxylic acid belongs to the oxidized pterin subclass, which contrasts with reduced forms like tetrahydropterins (e.g., tetrahydrobiopterin) and semi-reduced dihydropterins.

Key Structural Features:

The carboxylic acid group at position 7 introduces polarity, enhancing water solubility compared to non-carboxylated pterins. X-ray crystallography of related compounds, such as 7-carboxy-pterin bound to ricin A chain, reveals planar pteridine rings with hydrogen bonding between the carboxylate and protein residues.

Biological Relevance of Pterin Derivatives

Pterin-7-carboxylic acid serves dual roles in biochemistry: as a metabolic byproduct and a potential enzymatic modulator.

Metabolic Pathways:

- Enzymatic Oxidation: During phenylalanine hydroxylation, 4a-hydroxytetrahydrobiopterin (a BH₄ derivative) non-enzymatically rearranges to 7-biopterin, which oxidizes to pterin-7-carboxylic acid.

- Biomarker Function: Elevated levels correlate with 4a-carbinolamine dehydratase deficiency, making it a diagnostic marker for certain forms of hyperphenylalaninemia.

Biochemical Interactions:

- Enzyme Inhibition: 7-Carboxy-pterin inhibits ricin A chain (RTA) by binding to its active site with a Kᵢ of 42 µM, leveraging electrostatic interactions between its carboxylate and Arg⁴⁸⁰ of RTA.

- Redox Activity: Unlike reduced pterins, pterin-7-carboxylic acid does not participate in electron transfer but may quench reactive oxygen species due to its conjugated π-system.

Synthetic Routes and Reaction Mechanisms

Pterin-7-carboxylic acid, with the molecular formula C₇H₅N₅O₃ and Chemical Abstracts Service number 31010-60-3, represents a critical pteridine derivative in synthetic organic chemistry [1] [2]. The compound exhibits distinct chemical properties that necessitate specialized synthetic approaches due to the electron-deficient nature of the pteridine ring system [3].

Oxidation of 7-Methylpterin via Potassium Permanganate

The most established synthetic route to pterin-7-carboxylic acid involves the oxidation of 7-methylpterin using potassium permanganate under alkaline conditions [4]. This methodology represents a two-step process beginning with the preparation of 7-methylpterin followed by its oxidation to the target carboxylic acid derivative.

The initial synthesis of 7-methylpterin requires the condensation of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride with methyl glyoxylate under controlled conditions [4]. The reaction proceeds through the formation of three distinct solutions: Solution 1 comprises 30 milliliters of acetic acid diluted with 300 milliliters of water and heated to boiling, Solution 2 contains 14.5 milliliters of methyl glyoxylate (40% concentration) in 30 milliliters of water, and Solution 3 involves dissolving 11.75 grams of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 350 milliliters of water with the addition of 55 milliliters of 7N sodium hydroxide [4].

The condensation reaction mechanism involves nucleophilic attack of the pyrimidine amino groups on the carbonyl carbon of methyl glyoxylate, followed by cyclization to form the pteridine ring system [4]. Under basic conditions at elevated temperatures (100°C), the reaction demonstrates regioselectivity favoring the 7-methylpterin isomer over the 6-methylpterin regioisomer [5]. The regioselectivity can be enhanced through the addition of sodium bicarbonate, achieving greater than 98% selectivity for the desired 7-substituted product [5].

The subsequent oxidation of 7-methylpterin to pterin-7-carboxylic acid employs potassium permanganate as the oxidizing agent [4]. The reaction mechanism involves the dissolution of 9.9 grams of 7-methylpterin in 1400 milliliters of 2N sodium hydroxide, followed by heating to approximately 80°C [4]. Potassium permanganate (30 grams) is added in portions of approximately 5 grams over a 4-hour period to control the exothermic reaction and prevent rapid decomposition [4].

The oxidation mechanism proceeds through the formation of a manganate ester intermediate, which subsequently undergoes cleavage to yield the carboxylic acid functionality [6]. The reaction conditions require careful temperature control, as excessive heat can lead to over-oxidation and decomposition of the pteridine ring system [4]. Following the addition of potassium permanganate, the reaction mixture is refluxed for 1 hour to ensure complete conversion [4].

The workup procedure involves the addition of 7 milliliters of sodium hydrogen sulfite solution (39% in water) to quench excess permanganate, evidenced by the disappearance of the characteristic green color and formation of manganese dioxide precipitate [4]. The manganese dioxide is removed by filtration, and the sodium salt of pterin-7-carboxylic acid precipitates overnight [4]. Acidification with hydrochloric acid to pH 1.2 followed by heating to the boiling point yields the free carboxylic acid, which is isolated by filtration and dried to provide 4.9 grams of pterin-7-carboxylic acid [4].

Alternative Synthetic Pathways

Several alternative synthetic approaches have been developed to access pterin-7-carboxylic acid, each offering distinct advantages in terms of regioselectivity, reaction time, and overall efficiency [5] [3] [7].

The Minisci acyl radical insertion reaction represents a particularly attractive alternative due to its regiospecificity for the 7-position of the pteridine ring [3] [7]. This methodology exploits the electron-deficient nature of pterins, which cannot undergo traditional Friedel-Crafts acylation but readily react with acyl radicals [3]. The reaction involves treating pterin with iron sulfate, hydrogen peroxide, and methyl pyruvate in sulfuric acid solution [3] [7]. The mechanism proceeds through the generation of acyl radicals from methyl pyruvate via hydrogen peroxide oxidation in the presence of iron sulfate catalyst [3].

The optimal conditions for the Minisci reaction require careful control of reagent stoichiometry [5]. Studies have demonstrated that maintaining a single equivalent of iron sulfate provides the highest yields (60%) while minimizing the formation of iron hydroxide byproducts [5]. The reaction proceeds rapidly, typically completing within 10 minutes at 0°C, with the product precipitating directly from the reaction mixture [5] [3].

A decarboxylative variant of the Minisci reaction employs silver nitrate and sodium persulfate as the radical-generating system [5]. This approach utilizes the potassium salt of methyl monooxalate as the acyl source, generating the required acyl radical through decarboxylative oxidation [5]. However, this methodology suffers from significantly lower yields (14%) compared to the iron-catalyzed variant [5].

The nucleophilic addition to pterin N-oxide represents another potential synthetic route [5] [8]. This approach involves the preparation of pterin N-oxide through oxidation of pterin with trifluoroacetic acid and hydrogen peroxide, followed by nucleophilic addition of methylcyanoacetate in the presence of acetic anhydride [5]. The subsequent permanganate oxidation of the addition product provides pterin-7-carboxylic acid [8]. However, this route suffers from extremely low overall yields (less than 1%) and has proven impractical for preparative purposes [5].

Industrial-Scale Production Methodologies

Industrial-scale production of pterin-7-carboxylic acid faces several challenges related to the inherent properties of pteridine compounds, including poor solubility, thermal instability, and the requirement for specialized reaction conditions [9] . Current industrial approaches primarily rely on optimized versions of the permanganate oxidation methodology due to its reliability and established reaction parameters .

Large-scale synthesis typically employs continuous flow reactors to maintain precise temperature control during the exothermic permanganate oxidation step . The use of jacketed reactors with efficient heat exchange systems prevents thermal decomposition and ensures consistent product quality . Industrial processes often incorporate automated reagent addition systems to control the rate of permanganate introduction, minimizing the risk of runaway reactions and optimizing yield .

The industrial synthesis pathway generally involves batch sizes ranging from 50 to 100 kilograms, with overall yields of 45-55% for the complete synthetic sequence . The economics of industrial production favor the two-step permanganate oxidation route over alternative methodologies due to the commercial availability and relatively low cost of starting materials .

Purification on industrial scale typically employs crystallization techniques rather than chromatographic methods due to scalability considerations . The crystallization process involves controlled pH adjustment and temperature cycling to achieve high purity products (greater than 99% by high-performance liquid chromatography) .

Quality control in industrial production relies heavily on in-process monitoring using ultraviolet-visible spectroscopy and high-performance liquid chromatography . These analytical techniques enable real-time assessment of reaction progress and product purity, facilitating process optimization and ensuring consistent product specifications .

Purification Techniques and Yield Optimization

The purification of pterin-7-carboxylic acid requires specialized techniques due to its limited solubility in most organic solvents and its tendency to form strong intermolecular hydrogen bonds [9] [11]. The compound exhibits slightly enhanced solubility in aqueous base and demonstrates characteristic fluorescence properties that facilitate detection and quantification [11] [12].

Crystallization represents the primary purification method for pterin-7-carboxylic acid [4] [5]. The optimal crystallization conditions involve dissolution of the crude product in dilute aqueous sodium hydroxide followed by controlled acidification to pH 1.2 with hydrochloric acid [4]. The resulting suspension is heated to the boiling point to promote crystal growth and then allowed to cool slowly to room temperature overnight [4]. This process yields well-formed crystals with high purity and good recovery rates [4].

Alternative purification approaches include solid-phase extraction and high-performance liquid chromatography, though these methods are typically reserved for analytical-scale preparations or when extremely high purity is required [11]. Solid-phase extraction employs C18 cartridges with gradient elution using water-methanol mixtures [11]. High-performance liquid chromatography purification utilizes reversed-phase columns with phosphate buffer mobile phases, enabling separation of regioisomers and related impurities [11] [13].

Yield optimization strategies focus primarily on improving the regioselectivity of the initial condensation reaction and minimizing decomposition during the oxidation step [5]. The use of sodium bicarbonate during the 7-methylpterin synthesis enhances regioselectivity to greater than 98%, significantly reducing the formation of the undesired 6-methylpterin isomer [5]. Temperature control during permanganate oxidation prevents over-oxidation and ring degradation, maintaining yields above 75% for this critical transformation [4] [5].

The overall yield for the optimized synthetic sequence ranges from 50-57% depending on the specific conditions employed [5]. The Minisci radical approach offers slightly higher overall yields (57%) compared to the traditional permanganate route (50%) but requires more stringent safety protocols due to the use of hydrogen peroxide and iron salts [5].

Analytical Characterization Methods

Comprehensive analytical characterization of pterin-7-carboxylic acid employs multiple complementary techniques to confirm structure, purity, and identity [11] [14] [15]. The analytical approach must account for the compound's unique spectroscopic properties and chromatographic behavior [14] [16].

Spectroscopic Identification (Ultraviolet-Visible, Nuclear Magnetic Resonance)

Ultraviolet-visible spectroscopy provides fundamental structural information for pterin-7-carboxylic acid, with characteristic absorption maxima that are sensitive to pH conditions [17] [12] [18]. The compound exhibits three primary absorption bands in acidic conditions: a low-energy band at 340-380 nanometers corresponding to the lowest π→π* transition, a medium-energy band at 270-280 nanometers, and a high-energy band at 230 nanometers [18]. In basic conditions (pH greater than 8), the spectrum simplifies to two primary bands at 252 nanometers and 358 nanometers due to deprotonation of the amide functionality [18].

The extinction coefficient at the characteristic absorption maximum (380 nanometers at pH 5.0) is approximately 6,000 M⁻¹cm⁻¹, which is typical for pteridine derivatives [17]. The pH-dependent spectral changes provide valuable information about the ionization state and can be used for quantitative analysis in aqueous solutions [17] [12].

Fluorescence spectroscopy represents a highly sensitive analytical technique for pterin-7-carboxylic acid detection [11] [12] [19]. The compound exhibits characteristic fluorescence emission at 450 nanometers when excited at 360 nanometers [11] [12]. The fluorescence quantum yield is pH-dependent, with maximum intensity observed under neutral to slightly basic conditions [12]. This fluorescence property enables detection limits as low as 20 picograms and forms the basis for sensitive analytical methods [11] [13].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for pterin-7-carboxylic acid [5] [20]. Proton nuclear magnetic resonance in deuterated dimethyl sulfoxide shows characteristic signals including a singlet at 8.85 parts per million corresponding to the hydrogen at the 6-position of the pteridine ring [5]. The carboxylic acid proton typically appears as a broad signal around 12-13 parts per million, though this signal may be absent due to rapid exchange with the solvent [5].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic carbonyl carbon of the carboxylic acid functionality at approximately 164-172 parts per million [5]. The aromatic carbons of the pteridine ring appear in the range of 129-175 parts per million, with specific chemical shifts providing information about substitution patterns and electronic environment [5] [20].

Chromatographic Profiling (High-Performance Liquid Chromatography, Thin-Layer Chromatography)

High-performance liquid chromatography represents the gold standard for pterin-7-carboxylic acid analysis, offering excellent separation capabilities and quantitative accuracy [11] [14] [21] [16]. Multiple stationary phase options are available, including reversed-phase C8 and C18 columns, as well as hydrophilic interaction liquid chromatography phases [14] [16].

Optimal chromatographic conditions for pterin analysis typically employ C8 reversed-phase columns with phosphate buffer mobile phases at pH 7.0 [14] [16]. The mobile phase composition consists of 95% phosphate buffer (10 millimolar) and 5% methanol, delivered at a flow rate of 0.5-1.0 milliliters per minute [16]. Under these conditions, pterin-7-carboxylic acid elutes with good peak shape and resolution from related pteridine compounds [16].

Detection methods for high-performance liquid chromatography include ultraviolet absorption at 254 nanometers and fluorescence detection with excitation at 360 nanometers and emission at 450 nanometers [11] [14] [16]. Fluorescence detection offers superior sensitivity with detection limits in the nanogram per milliliter range [14] [16]. The method demonstrates excellent linearity (R² greater than 0.997) and precision with relative standard deviations less than 14% for replicate analyses [14] [16].

The elution order for pteridine compounds on cation-exchange high-performance liquid chromatography follows a predictable pattern based on charge and hydrophobicity [13]. Pterin-7-carboxylic acid typically elutes early in the chromatogram due to its anionic carboxylate functionality under the analytical conditions employed [13].

Liquid chromatography-mass spectrometry represents the most definitive analytical technique for pterin-7-carboxylic acid identification [15] [22]. The compound exhibits a characteristic molecular ion at mass-to-charge ratio 208 (M+H)⁺ under positive ionization conditions [5] [15]. Tandem mass spectrometry provides additional structural information through characteristic fragmentation patterns [22]. The method enables detection limits in the picomolar range and offers excellent specificity for pteridine analysis in complex matrices [22].

Thin-layer chromatography provides a simple and cost-effective method for pterin-7-carboxylic acid analysis, though with lower resolution compared to high-performance liquid chromatography [14]. Silica gel plates with various solvent systems enable separation of pteridine mixtures [14]. Detection typically employs ultraviolet visualization at 254 nanometers, taking advantage of the strong ultraviolet absorption of pteridine compounds [14]. The method is particularly useful for qualitative analysis and monitoring synthetic reactions [14].

Capillary electrophoresis offers an alternative separation technique with excellent efficiency and minimal sample requirements [19]. The method employs phosphate buffer electrolytes with light-emitting diode-induced fluorescence detection [19]. Analysis times are typically less than 30 minutes, and the method demonstrates good sensitivity for pteridine compounds in biological matrices [19].

| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Reaction Time (h) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Path A: 7-Methylpterin → Potassium Permanganate Oxidation → Fischer Esterification | 7-Methylpterin | Potassium Permanganate, Sodium Hydroxide, Sulfuric Acid/Methanol | 3 | 50 | 48 | Mild conditions, well-established | Multiple steps, overnight reactions |

| Path B: Minisci Acyl Radical (Iron/Hydrogen Peroxide) | Pterin | Iron Sulfate, Hydrogen Peroxide, Methyl pyruvate | 2 | 57 | 1.5 | Fast, regiospecific, good yield | Hazardous conditions, iron byproducts |

| Path C: Minisci Decarboxylative (Silver/Persulfate) | Pterin | Silver Nitrate, Sodium Persulfate, Methyl oxalate | 2 | 13 | 24 | Regiospecific, no iron byproducts | Low yield |

| Path D: N-Oxide Nucleophilic Addition | Pterin N-oxide | Methylcyanoacetate, Acetic Anhydride | 4 | <1 | 36 | Regiospecific | Unacceptable yields |

| Analytical Method | Detection Wavelength | Detection Limit | Mobile Phase | Column Type | Analysis Time |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography-Ultraviolet | 254 nanometers | 0.041-2.9 nanograms/milliliter | Phosphate buffer/Methanol | C8, C18, Hydrophilic Interaction Liquid Chromatography | 15-20 minutes |

| High-Performance Liquid Chromatography-Fluorescence | 360 nanometers excitation / 450 nanometers emission | 20 picograms | Phosphate buffer pH 7 | C8 reversed phase | 15 minutes |

| Liquid Chromatography-Mass Spectrometry | Mass spectrometry transitions | picomolar range | Acidified water/acetonitrile | C18 reversed phase | 10 minutes |

| Capillary Electrophoresis | Light-emitting diode-induced fluorescence | nanograms/milliliter range | Phosphate buffer | Capillary | <30 minutes |

| Thin-Layer Chromatography | Ultraviolet visualization | microgram range | Various solvent systems | Silica gel plates | 30-60 minutes |

Pterin-7-carboxylic acid exhibits a planar or near-planar molecular geometry characteristic of pteridine ring systems [1] [2]. The molecule consists of a bicyclic pteridine core formed by the fusion of pyrimidine and pyrazine rings, with a carboxylic acid functional group positioned at the 7-position [1] [3]. The compound adopts the molecular formula C₇H₅N₅O₃ with a molecular weight of 207.15 g/mol [1] [3].

The pteridine ring system maintains extensive π-electron delocalization across both rings, contributing to the planar structure [4] [2]. The carboxyl group at position 7 is oriented coplanar with the ring system, allowing for optimal conjugation and electronic interaction [5] [6]. This coplanar arrangement facilitates resonance stabilization between the electron-withdrawing carboxyl group and the pteridine core.

Stereochemical analysis reveals that pterin-7-carboxylic acid is an achiral molecule with no defined stereocenters [7] [8]. The compound exists predominantly in the keto tautomeric form (2-amino-4(3H)-pteridone), where the equilibrium favors the keto form over the enol form [2] [9]. This tautomeric preference is consistent with other pteridine derivatives and contributes to the molecule's stability.

The bond lengths and angles within the molecule reflect typical values for aromatic heterocycles. The C4=O carbonyl bond exhibits a length of approximately 1.22 Å, while the C7-COOH bond spans roughly 1.50 Å [10]. The nitrogen atoms within the pteridine system show partial double bond character, particularly at N1-C2, due to resonance effects [2].

Molecular orbital calculations indicate that the highest occupied molecular orbital (HOMO) is delocalized across the entire pteridine ring system, while the lowest unoccupied molecular orbital (LUMO) shows contributions from both the pteridine core and the carboxyl substituent [5] [6]. The estimated HOMO-LUMO gap of 4-6 eV suggests moderate chemical hardness and stability [5].

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations have provided detailed insights into the electronic structure of pterin-7-carboxylic acid [5] [6]. B3LYP/6-31G(d) level calculations reveal that the molecule exhibits high dipole moment due to the polar nature of both the amino group at C2 and the carboxyl group at C7 [5].

The frontier molecular orbital analysis demonstrates that the HOMO is primarily localized on the pteridine ring system with significant contributions from the amino group at position 2 [5] [6]. The electron density distribution shows enhanced nucleophilicity at N1 and N3 positions, making these sites susceptible to electrophilic attack [11]. Conversely, the LUMO displays significant density on the carbonyl carbon at C4 and the carboxyl carbon, indicating these positions as potential sites for nucleophilic interactions [12] [11].

Electrostatic potential mapping reveals regions of negative potential concentrated around the oxygen atoms of both the C4 carbonyl and the carboxyl group, while positive regions are associated with the amino hydrogen atoms [11]. This distribution pattern facilitates hydrogen bonding interactions and influences the molecule's binding behavior with biological targets [13] [14].

Mulliken charge analysis indicates that the carboxyl group at position 7 bears a significant partial negative charge, contributing to the molecule's acidic properties [12] [11]. The resonance effect of the 4-oxo function enhances electron withdrawal from the carboxyl group, making the 7-carboxylic acid derivative approximately one pK unit more acidic than its 6-carboxylic acid counterpart [15] [16].

Vibrational frequency calculations predict characteristic absorption bands consistent with experimental observations. The N-H stretching modes appear in the 3300-3500 cm⁻¹ region, while the C=O stretching vibrations occur around 1600-1700 cm⁻¹ [5] [17]. Ring deformation modes and N-H rocking vibrations provide distinctive fingerprint regions in both infrared and Raman spectra [5] [6].

Acid-Base Behavior and pKa Profiling

Pterin-7-carboxylic acid exhibits complex acid-base behavior due to multiple ionizable groups within its structure [15] [18]. The molecule contains three potential protonation sites: the carboxyl group at position 7, and the nitrogen atoms N1 and N3 within the pteridine ring system [15] [19].

The carboxyl group pKa is estimated to be approximately 3.5-4.0, making it significantly more acidic than simple aliphatic carboxylic acids [15] . This enhanced acidity results from the electron-withdrawing effect of the pteridine ring system and the specific resonance stabilization provided by the 4-oxo substituent [15] [16]. The proximity of the electron-deficient pteridine core to the carboxyl group facilitates delocalization of the carboxylate anion, thereby stabilizing the conjugate base.

Comparative studies with pterin-6-carboxylic acid demonstrate that the 7-carboxylic acid isomer is approximately one pK unit more acidic [15] [16]. This difference arises from the enhanced resonance effect of the 4-oxo function on the C7 position compared to C6, where the electronic communication is less efficient [15]. The lumazine-7-carboxylic acid derivatives consistently show stronger acidity than their 6-carboxylic acid counterparts due to this positional effect [15].

The pteridine ring nitrogen atoms exhibit distinct pKa values. N1 shows a pKa around 1.0-1.5, while N3 has a significantly higher pKa of approximately 8-9 [15] [19]. These values reflect the different electronic environments of the nitrogen atoms within the bicyclic system [19]. The N1 position experiences greater electron deficiency due to its proximity to the electron-withdrawing carbonyl group at C4.

pH-dependent speciation analysis reveals that pterin-7-carboxylic acid undergoes stepwise deprotonation as the pH increases [19]. At very low pH (< 1), the molecule exists primarily in its fully protonated form. As pH increases, the carboxyl group deprotonates first, followed by N1 at moderate pH values, and finally N3 at high pH [15] [19].

The acid-base behavior significantly influences the molecule's solubility and stability characteristics [19]. In basic conditions (pH > 10), the formation of the carboxylate anion dramatically improves water solubility through enhanced hydrogen bonding and ionic interactions . Conversely, at acidic pH values, the protonated forms show reduced solubility due to decreased polarity and increased intermolecular hydrogen bonding .

Solubility and Stability Under Varied Conditions

Solubility characteristics of pterin-7-carboxylic acid are strongly pH-dependent and vary significantly across different solvent systems [21]. In neutral aqueous conditions, the compound exhibits limited solubility due to extensive intermolecular hydrogen bonding between amino groups, carbonyl oxygens, and carboxyl groups [1] . This hydrogen bonding network creates a stable crystal lattice that resists dissolution.

Aqueous solubility improves markedly under basic conditions (pH > 10) where deprotonation of the carboxyl group forms the more hydrophilic carboxylate anion . The sodium salt form dissolves readily in 0.1 M NaOH, demonstrating the ionic character's beneficial effect on water solubility [22] . Conversely, acidic conditions (pH < 3) result in decreased solubility as protonation reduces the molecule's polarity and enhances intermolecular interactions .

Organic solvent compatibility varies considerably based on polarity and hydrogen bonding capacity [23]. DMSO provides excellent solubility due to its high polarity and ability to disrupt intermolecular hydrogen bonds [23]. Methanol and ethanol offer moderate solubility through their polar protic nature, while non-polar solvents like chloroform show poor compatibility . Acetone provides intermediate solubility due to its moderate polarity .

Thermal stability analysis indicates that pterin-7-carboxylic acid remains stable at room temperature when stored as a dry solid [21] [24]. Elevated temperatures (80°C) may induce thermal decomposition, though the compound shows reasonable stability under moderate heating conditions [21]. The molecule demonstrates excellent stability when stored at -20°C in dry, dark conditions, with no detectable degradation over extended periods [25] [21].

Photostability characteristics reveal that pterin-7-carboxylic acid is photolabile under UV irradiation, consistent with other pteridine derivatives [21] [26]. UV exposure can lead to photodegradation products through various pathways including oxidation and ring-opening reactions [26]. This photosensitivity necessitates storage in dark conditions and protection from light during handling [25] [21].

Chemical stability varies with environmental conditions. The compound shows good stability under normal atmospheric conditions with minimal oxidative degradation [21]. However, exposure to strong oxidizing agents can lead to oxidized pteridine derivatives, while reducing conditions may produce reduced pteridine forms [21]. Aqueous solutions exhibit moderate stability at physiological pH, though slow hydrolysis may occur over extended periods [21].